molecular formula C10H19N3 B11739439 ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11739439
M. Wt: 181.28 g/mol
InChI Key: OJHHPRGXAZPJJU-UHFFFAOYSA-N
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Description

Ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylamine group can form hydrogen bonds with biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethylamine group.

    3-methyl-1-(propan-2-yl)-1H-pyrazole: Similar structure but lacks the ethylamine group.

    N-ethyl-1H-pyrazole-4-amine: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

Ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the specific combination of the pyrazole ring and the ethylamine group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C10H19N3/c1-5-11-6-10-7-13(8(2)3)12-9(10)4/h7-8,11H,5-6H2,1-4H3

InChI Key

OJHHPRGXAZPJJU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1C)C(C)C

Origin of Product

United States

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